molecular formula C5H7F5O B2708388 (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol CAS No. 2248210-27-5

(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol

Cat. No.: B2708388
CAS No.: 2248210-27-5
M. Wt: 178.102
InChI Key: PYSJHICLZGMRMB-VKHMYHEASA-N
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Description

(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol: is an organic compound characterized by the presence of five fluorine atoms attached to a butanol backbone. This compound is notable for its unique structural features, which include a chiral center at the second carbon atom and multiple fluorine substitutions, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol typically involves the introduction of fluorine atoms into a butanol derivative. One common method is the fluorination of 2-methylbutan-1-ol using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the desired product to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different fluorinated alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of pentafluoromethylbutanone or pentafluoromethylbutanal.

    Reduction: Formation of various fluorinated alcohols or hydrocarbons.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry: (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the bioavailability and efficacy of therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants. Its unique properties make it valuable in applications requiring high chemical resistance and stability.

Mechanism of Action

The mechanism of action of (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes or receptors. This can modulate biological pathways and result in desired therapeutic effects.

Comparison with Similar Compounds

    (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol: Similar structure but with the hydroxyl group at the second carbon.

    (2S)-3,3,4,4,4-Pentafluoro-2-methylpentan-1-ol: Similar structure with an additional carbon in the backbone.

Uniqueness: (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol is unique due to its specific arrangement of fluorine atoms and the chiral center, which can result in distinct stereochemical properties and reactivity compared to other fluorinated alcohols. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(2S)-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O/c1-3(2-11)4(6,7)5(8,9)10/h3,11H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSJHICLZGMRMB-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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